molecular formula C9H8ClNO3 B3032376 3-(2-Chloroanilino)-3-oxopropanoic acid CAS No. 15270-55-0

3-(2-Chloroanilino)-3-oxopropanoic acid

Cat. No.: B3032376
CAS No.: 15270-55-0
M. Wt: 213.62 g/mol
InChI Key: BWNLBRXIFGQSFM-UHFFFAOYSA-N
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Description

Significance of Malonamide (B141969) Scaffolds in Advanced Organic Chemistry Research

The structural core of 3-(2-Chloroanilino)-3-oxopropanoic acid is closely related to malonamides, which are compounds characterized by a central carbon atom linked to two amide groups. Malonamide scaffolds are recognized as "privileged chemical structures" in drug development and advanced organic synthesis. researchgate.netresearchgate.net Their significance stems from several key attributes:

Medicinal Chemistry: Malonamide derivatives are integral to the design of peptidomimetics, compounds that mimic the structure and function of peptides. researchgate.net They are found in numerous natural products and have been successfully exploited to develop a wide range of therapeutic agents, including antidiabetic, anticancer, and k-opioid receptor agonist medications. researchgate.netresearchgate.net Their utility also extends to the development of inhibitors for enzymes like blood coagulation factor Xa and cholinesterases, which are targets for treating thrombosis and neurodegenerative diseases such as Alzheimer's. researchgate.netresearchgate.net

Synthetic Versatility: In organic synthesis, the malonamide moiety serves as a functional linker, connecting two different molecular fragments. rsc.org This adaptability has led to the development of flexible and atom-economical methods for preparing nonsymmetrical malonamides, which are crucial precursors for diverse and structurally complex pharmaceuticals. rsc.orgrsc.org

Chelating Properties: The arrangement of atoms in the malonamide scaffold allows it to act as an effective chelating agent, capable of binding to metal ions. This property is particularly relevant in the field of solvent extraction and the development of specialized materials. researchgate.net

Numerous research efforts have focused on innovative ways to synthesize and functionalize these molecules, highlighting their adaptability across a wide array of scientific fields. researchgate.net Efficient synthetic routes, including multi-component reactions, have been developed to access these valuable compounds from readily available starting materials. rsc.org

Research Context of Anilino-Substituted Oxopropanoic Acids

The introduction of an anilino (or substituted aniline) group to the 3-oxopropanoic acid framework creates a class of N-aryl β-keto amides with distinct chemical properties and potential applications. Research into related N-aryl acids and amides provides a context for the study of this compound.

N-aryl amino acids and their derivatives are considered essential building blocks in the synthesis of fused nitrogen heterocycles that exhibit significant biological activities. researchgate.net Furthermore, these motifs are present in many systems of physiological importance and are used to incorporate functionalized amino acids into peptides and proteins, aiding in the study of protein structure and function. researchgate.net The synthesis of N-arylamides is a major focus in medicinal chemistry, as approximately 25% of all known pharmaceuticals contain at least one amide bond. mdpi.com

Studies on structurally similar compounds, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, have demonstrated their potential as antimicrobial agents, showing activity against bacteria and fungi. mdpi.com The broader family of 3-oxopropanoic acids are themselves recognized as important metabolic intermediates in nature. wikipedia.org The investigation of anilino-substituted variants is a logical extension of this research, aiming to explore how the specific electronic and structural contributions of the substituted aniline (B41778) ring influence the molecule's biological activity or utility as a synthetic precursor.

Scope and Objectives of Academic Inquiry on this compound

While extensive research exists for the broader classes of malonamides and anilino derivatives, specific academic literature detailing the research objectives for this compound is not widely published. However, based on the established significance of its structural components, the academic inquiry into this specific compound can be logically inferred to pursue several key objectives.

The primary scope of research would likely involve its synthesis and characterization as a novel chemical entity. Following its preparation, the main objectives would center on evaluating its potential in two principal areas:

Medicinal Chemistry Screening: A primary goal would be to investigate the biological activity of the compound. Given the known anticancer, antimicrobial, and enzyme-inhibiting properties of related malonamides and anilino-substituted molecules, this compound would be a candidate for screening in various biological assays to identify potential therapeutic applications. The presence of the chloroaniline moiety, in particular, invites investigation into its influence on cytotoxicity and target specificity.

Synthetic Building Block: A second objective would be to explore its utility as an intermediate in organic synthesis. The molecule contains multiple reactive sites—the carboxylic acid, the amide, and the α-carbon—making it a potentially versatile precursor for the construction of more complex molecules, particularly heterocyclic compounds, which are of great interest in pharmaceutical development.

The overarching aim of such academic inquiry is to expand the library of functionalized small molecules and to understand the structure-activity relationships conferred by the specific combination of the oxopropanoic acid backbone and the 2-chloroaniline (B154045) substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloroanilino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-6-3-1-2-4-7(6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNLBRXIFGQSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363275
Record name 3-(2-chloroanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15270-55-0
Record name 3-(2-chloroanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Chloroanilino 3 Oxopropanoic Acid and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Anilino-Malonamide Systems

The construction of the carbon-nitrogen (C-N) bond is the defining step in the synthesis of anilino-malonamide systems. This can be achieved through various strategies, ranging from traditional amidation reactions to more advanced catalyzed coupling methods.

The most direct approach to forming the anilino-malonamide linkage is through the amidation of a malonic acid derivative with the corresponding aniline (B41778). This method typically involves reacting an activated form of malonic acid, such as a malonic ester or malonyl chloride, with an aniline. For the target compound, this would involve the reaction of a malonic acid derivative with 2-chloroaniline (B154045). These reactions often require elevated temperatures or the use of a base to proceed to completion. The general mechanism for the synthesis of malonamide (B141969) derivatives involves the reaction between amines and malonic esters. researchgate.net

A variety of synthetic methodologies for malonamides have been reported, reflecting their importance as chelating agents. researchgate.net For instance, new series of bis-amide derivatives of malonic acid have been synthesized through the reaction of acetohydrazide precursors with various carbonyl compounds. orientjchem.orgresearchgate.net Chemoenzymatic processes are also being explored as a sustainable alternative for creating aniline-derived amides, where an enzyme is used to generate an activated amide coupling partner in situ. rsc.org

Modern synthetic chemistry offers more sophisticated methods for C-N bond formation that often proceed under milder conditions with higher selectivity. These coupling reactions utilize catalysts to facilitate the bond formation between the aniline nitrogen and a carbonyl carbon. While direct catalytic amidation of malonic acid itself can be challenging, the use of coupling agents is common.

Recent advances have demonstrated the use of Lewis acids to promote reactions between anilines and fluorides. nih.gov For example, the reaction of sulfonimidoyl fluorides with anilines can be achieved using Ca(NTf₂)₂ as a Lewis acid catalyst, proceeding with an inversion of the stereocenter at the sulfur atom. nih.govwur.nl This principle of Lewis acid activation could be conceptually applied to the coupling of chloroanilines with appropriately activated malonic acid derivatives, enhancing reactivity and allowing for lower reaction temperatures.

Multicomponent Reaction Approaches in Malonamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like malonamides. mdpi.comnih.gov MCRs are distinguished by their high atom, pot, and step economy (PASE), which minimizes waste and reduces labor costs. researchgate.netnih.gov

Several MCRs have been developed for the synthesis of malonamide derivatives. One such approach involves a five-component reaction between an isocyanide, Meldrum's acid (a cyclic malonic acid derivative), an arylidene malononitrile (B47326), and two equivalents of an amine in a one-pot process at ambient temperature. researchgate.netnih.gov The reaction proceeds through the nucleophilic attack of the isocyanide on the arylidene malononitrile, followed by the attack of a malonamide intermediate, which is formed in situ from Meldrum's acid and the amine. nih.gov These methods allow for the rapid assembly of complex malonamide structures from simple, readily available starting materials. rsc.org

Synthetic Strategy Description Key Features Reference(s)
Classical Amidation Reaction of a malonic acid derivative (e.g., ester, chloride) with an aniline.Direct, well-established method; often requires heat or base. researchgate.net
Multicomponent Reaction (MCR) One-pot reaction of three or more starting materials to build the final product.High atom, pot, and step economy; rapid generation of molecular complexity. researchgate.net, nih.gov, nih.gov

Catalytic Systems in the Preparation of Substituted 3-Oxopropanoic Acids

Catalysis plays a pivotal role in the synthesis of substituted 3-oxopropanoic acids and their derivatives by enabling efficient and selective transformations under mild conditions. Both homogeneous organic catalysts and heterogeneous systems have been successfully applied.

Condensation reactions, particularly the Knoevenagel condensation, are fundamental for creating the carbon-carbon bonds necessary for substituted propanoic acid backbones. mdpi.comnih.gov This reaction involves the condensation of an active methylene (B1212753) compound (like a malonic acid derivative) with an aldehyde or ketone.

Organic catalysts, such as ionic liquids, have emerged as green and effective promoters for these reactions. For instance, 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) has been shown to efficiently catalyze the Knoevenagel condensation between various aromatic aldehydes and active methylene compounds in an aqueous medium. ajgreenchem.com This approach offers significant advantages, including short reaction times, high yields, an environmentally benign solvent, and the ability to recycle the catalyst. ajgreenchem.com The ionic liquid facilitates the reaction, and the product, often being insoluble in water, can be easily isolated by simple filtration. ajgreenchem.com

Heterogeneous catalysts offer significant practical advantages over their homogeneous counterparts, most notably the ease of separation from the reaction mixture and the potential for recycling and reuse. rsc.org This is particularly valuable for creating more sustainable and cost-effective industrial processes.

Magnetic nanohybrid materials are at the forefront of this technology. These catalysts typically consist of a magnetic core (e.g., iron oxide nanoparticles) coated with a shell (e.g., silica) that is functionalized with catalytically active groups. For malonamide synthesis, a magnetized bionanocomposite has been shown to exhibit high catalytic activity for five-component reactions to produce malononitrile derivatives. researchgate.net Similarly, catalysts like 3-aminopropylated silica (B1680970) and magnetite-sulfonic acid have been used effectively in multicomponent reactions. mdpi.com The magnetic nature of these materials allows them to be easily recovered from the reaction vessel using an external magnet, after which they can be washed and reused for several cycles with minimal loss of activity. mdpi.com

Catalyst Type Example(s) Reaction Type Advantages Reference(s)
Organic Catalyst [Bmim][OAc] (Ionic Liquid)Knoevenagel CondensationGreen solvent (water), catalyst recyclability, high yields, simple workup. ajgreenchem.com
Heterogeneous Catalyst Magnetized bionanocomposites, Magnetite-sulfonic acidMulticomponent ReactionsEasy separation and recovery (magnetic), reusability, operational simplicity. researchgate.net, mdpi.com

Stereoselective Synthesis of Malonamic Acid Derivatives

The creation of enantiomerically pure malonamic acid derivatives is crucial for their application in pharmaceuticals and as chiral building blocks. Stereoselective synthesis can be approached through several methods, including the resolution of racemic mixtures and direct asymmetric catalysis.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of chiral compounds, including the precursors to malonamic acids like 3-aryl alkanoic acids and chiral amines. This method utilizes the stereoselectivity of enzymes, such as lipases and hydrolases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the two.

Hydrolase-catalyzed kinetic bioresolution is widely employed to produce highly enantioenriched chiral carboxylic acids. almacgroup.com For instance, lipases from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens have demonstrated excellent enantioselection in the hydrolysis of esters like (±)-ethyl 3-phenylbutanoate. almacgroup.com Specifically, Alcaligenes spp. lipase (B570770) can yield (S)-3-phenylbutanoic acid with 97% enantiomeric excess (ee), while the unreacted (R)-ester is recovered with 98% ee, providing access to both enantiomers from a single resolution process. almacgroup.com

Similarly, the enzymatic resolution of racemic amines, another key component of malonamic acids, can be achieved with high efficiency. A solvent-free process using an immobilized lipase and diethyl malonate as the acyl donor has been described for the resolution of amines. This method can produce the desired chiral amide with a 99% ee at 50% conversion in a relatively short reaction time. tuhh.de The choice of enzyme and reaction conditions, such as the acyl donor, can even invert the enantioselectivity of the reaction, as demonstrated in the resolution of mandelic acids.

Table 1: Examples of Enzymatic Kinetic Resolution for Malonamic Acid Precursors

Substrate Enzyme Product Enantiomeric Excess (ee) Reference
(±)-Ethyl 3-phenylbutanoate Alcaligenes spp. lipase (S)-3-Phenylbutanoic acid 97% almacgroup.com
Racemic Amine Immobilized Lipase Chiral Amide 99% tuhh.de

Asymmetric catalysis offers a direct route to enantiomerically enriched products, avoiding the need for resolving racemic mixtures. In the context of malonamide derivatives, organocatalysis has emerged as a significant strategy. For example, the asymmetric Mannich reaction, which forms a new C-C bond to create β-amino carbonyl compounds, can be catalyzed by chiral organocatalysts. mdpi.com

Quinine-derived squaramide organocatalysts have been successfully used in the asymmetric Mannich reaction between N-Boc pyrazolinone ketimines and dicarbonyl compounds. mdpi.com This reaction proceeds with high yields and excellent stereoselectivities, providing a pathway to enantioenriched amino-bis-pyrazolone adducts. mdpi.com Another approach involves the use of C2-symmetric chiral malonamides in asymmetric conjugate additions to enones. oup.com These methods highlight the potential for creating chiral centers with high fidelity, which is essential for synthesizing specific stereoisomers of complex malonamic acid derivatives. Furthermore, nickel(II) catalysis has been shown to be effective in the asymmetric synthesis of β-hydroxy acids directly from malonic acid and ketones, demonstrating the utility of malonic acid in constructing chiral carboxylic acids. nih.gov

Table 2: Asymmetric Catalysis for Synthesis of Malonamide-Related Structures

Reaction Type Catalyst Reactants Product Type Reference
Asymmetric Mannich Reaction Quinine-derived squaramide N-Boc pyrazolinone ketimines, β-Diketones Enantioenriched 4-amino-pyrazolone derivatives mdpi.com
Asymmetric Synthesis Nickel(II) complex Malonic acid, Ketones β-Hydroxy acids nih.gov

Deuteration Strategies for Isotopic Labelling

Isotopic labelling, particularly with deuterium (B1214612) (²H), is invaluable for mechanistic studies, metabolic tracing, and structural analysis using techniques like neutron scattering. researchgate.netfigshare.comtandfonline.comtandfonline.com Deuterated malonamides are powerful tools for fundamental research on solvent extraction systems and for the structural analysis of organic phases. researchgate.netfigshare.comtandfonline.com

A direct, post-synthetic deuteration method for malonamide derivatives has been developed using palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) catalysts in a D₂O/2-propanol mixture. researchgate.netfigshare.comtandfonline.com This technique allows for the replacement of ¹H atoms with ²H atoms at a controllable rate, achieving a maximum deuteration rate of approximately 75%. researchgate.netfigshare.comtandfonline.com Importantly, this deuteration does not alter the extraction behavior of metal ions by the malonamides. researchgate.netfigshare.com This method is advantageous as it can be generalized to a wide variety of extractant molecules. researchgate.netfigshare.comtandfonline.com

Biocatalytic approaches also offer a sophisticated strategy for asymmetric isotopic labelling. nih.govnih.gov A method combining a clean reductant (H₂) with a cheap source of deuterium atoms (D₂O) can be used to generate and recycle the isotopically-labelled cofactor [4-²H]-NADH. nih.govnih.gov By coupling this cofactor recycling system with various C=O, C=N, and C=C bond reductases, asymmetric deuteration can be achieved across a range of molecules with high chemo-, stereo-, and isotopic selectivity under ambient conditions. nih.govnih.gov This has been demonstrated in the preparative-scale synthesis of the heavy drug (1S,3'R)-[2',2',3'-²H₃]-solifenacin fumarate. nih.govnih.gov

Table 3: Deuteration Methods for Malonamides and Related Compounds

Method Catalysts/Reagents Deuterium Source Key Features Reference
Catalytic H/D Exchange Pd/C and Rh/C D₂O/2-propanol Post-synthetic, controllable rate up to ~75%, preserves chemical properties. researchgate.netfigshare.comtandfonline.com

Chemical Reactivity and Transformation Studies of 3 2 Chloroanilino 3 Oxopropanoic Acid

Mechanistic Investigations of Electrophilic and Nucleophilic Substitutions

The aromatic ring of 3-(2-chloroanilino)-3-oxopropanoic acid, derived from 2-chloroaniline (B154045), is susceptible to electrophilic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the two substituents: the chloro group and the aminoacyl group (-NHC(O)CH₂COOH).

Nucleophilic Aromatic Substitution: While less common, nucleophilic aromatic substitution can occur on electron-deficient aromatic rings. nih.gov The presence of the electron-withdrawing chloro substituent makes the ring somewhat susceptible to this type of reaction, particularly under forcing conditions with strong nucleophiles. The substitution would most likely occur at the position of the chlorine atom.

Mechanistic studies on related systems suggest that electrophilic substitution proceeds through the formation of a resonance-stabilized carbocation intermediate (a sigma complex). mdpi.com Nucleophilic substitutions, conversely, would proceed via a Meisenheimer complex if an addition-elimination mechanism is operative. nih.govucl.ac.uk

Cyclization Reactions Leading to Heterocyclic Systems

The structure of this compound contains functionalities that are well-suited for intramolecular and intermolecular cyclization reactions, providing pathways to a variety of heterocyclic systems.

One of the most prominent reactions is the intramolecular cyclization to form quinoline (B57606) derivatives. For instance, treatment with dehydrating agents like polyphosphoric acid or sulfuric acid can induce an intramolecular Friedel-Crafts acylation, where the carboxylic acid acylates the aromatic ring, followed by dehydration to yield a 4-hydroxy-2-quinolone derivative. This is a common strategy for synthesizing quinolone scaffolds.

Furthermore, the active methylene (B1212753) group and the amide functionality can participate in cyclocondensation reactions with other reagents to form different heterocyclic rings. Reaction with hydrazine, for example, could potentially lead to the formation of pyridazinone derivatives. nih.govnih.gov The versatility of this compound as a precursor for heterocyclic synthesis is a significant area of research, with palladium-catalyzed cyclizations being a modern approach to constructing diverse ring systems like carbazoles and indoles from similar precursors. nih.gov

Oxidation and Reduction Pathways of the Carbonyl and Anilino Moieties

The oxidation and reduction of this compound target its specific functional groups.

Oxidation: The carbonyl groups of the carboxylic acid and the amide are in a high oxidation state and are generally resistant to further oxidation under standard conditions. The anilino moiety could be susceptible to oxidation, potentially forming colored polymeric products, especially under strong oxidizing conditions. The aromatic ring itself is also generally stable to oxidation except under harsh conditions that would likely degrade the entire molecule. libretexts.orglibretexts.org

Reduction: The carboxylic acid and amide carbonyl groups can be reduced using powerful reducing agents. For example, lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the amide to the corresponding alcohol and amine, respectively, yielding 3-(2-chloroanilino)propane-1-ol. Milder reducing agents could selectively target the carboxylic acid. The chloro-substituted aromatic ring could undergo reductive dehalogenation under specific catalytic hydrogenation conditions.

Functional Group Reaction Type Reagent/Condition Expected Product
Carboxylic AcidReductionLiAlH₄Primary Alcohol
AmideReductionLiAlH₄Amine
Aromatic ChlorineReductionH₂, Pd/CDehalogenated aromatic ring
Anilino GroupOxidationStrong OxidantsPotential for complex mixtures/polymers

Condensation Reactions with Carbonyl Compounds and Active Methylenes

The methylene group (-CH₂-) situated between the two carbonyl functionalities (the carboxylic acid and the amide) is an "active methylene" group. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyls, allowing for the formation of a stable enolate. This enolate is a potent nucleophile and can participate in various condensation reactions. mdpi.com

A key reaction is the Knoevenagel condensation, which involves the reaction of the active methylene group with aldehydes or ketones in the presence of a weak base (like piperidine (B6355638) or pyridine). nih.gov This reaction leads to the formation of a new carbon-carbon double bond. For example, condensation with benzaldehyde (B42025) would yield 2-((2-chloroanilino)carbonyl)-3-phenylacrylic acid. These condensation reactions are crucial for extending the carbon skeleton and introducing further functionalities into the molecule. nih.govbeilstein-journals.org

Reactant Type Example Reactant Base Catalyst General Product Structure
Aromatic AldehydeBenzaldehydePiperidine2-((2-chloroanilino)carbonyl)-3-arylacrylic acid
Aliphatic AldehydePropanalPyridine2-((2-chloroanilino)carbonyl)pent-2-enoic acid
KetoneAcetonePyrrolidine2-((2-chloroanilino)carbonyl)-3-methylbut-2-enoic acid

Derivatization Strategies for Advanced Molecular Architectures

This compound serves as a versatile scaffold for creating more complex molecules through various derivatization strategies. The primary sites for modification are the carboxylic acid group, the amide nitrogen, and the active methylene group.

Carboxylic Acid Derivatization: The carboxylic acid can be readily converted into a variety of derivatives. Esterification with alcohols under acidic conditions yields the corresponding esters. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts it into a highly reactive acid chloride, which can then react with amines or alcohols to form amides or esters, respectively. mdpi.com

Active Methylene Group Derivatization: The acidic protons of the methylene group can be removed by a suitable base to form an enolate, which can then be alkylated or acylated. This allows for the introduction of various substituents at the C-2 position, significantly increasing molecular complexity.

Amide N-H Derivatization: The proton on the amide nitrogen can also be substituted, for example, via N-alkylation, although this often requires strong bases and alkylating agents.

These derivatization strategies are fundamental in medicinal chemistry and materials science for synthesizing libraries of compounds with diverse structures and properties, starting from a common core structure. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A ¹H NMR spectrum for 3-(2-Chloroanilino)-3-oxopropanoic acid would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. Integration of the signals would provide the ratio of the number of protons of each type. Furthermore, spin-spin coupling patterns (e.g., singlets, doublets, triplets) would offer insights into the connectivity of adjacent, non-equivalent protons.

Expected ¹H NMR Data Interpretation:

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Inferred Structural Information
Carboxylic Acid (-COOH)10.0 - 13.0SingletHighly deshielded proton of the acid functional group.
Amide (-NH-)8.0 - 9.5SingletDeshielded proton attached to the nitrogen atom of the amide linkage.
Aromatic (C₆H₄Cl)7.0 - 8.0MultipletsProtons on the 2-chlorophenyl ring, with specific shifts and coupling patterns determined by their position relative to the chloro and anilino groups.
Methylene (B1212753) (-CH₂-)3.5 - 4.0SingletProtons of the methylene group situated between the carbonyl and carboxylic acid groups.

Note: The table presents hypothetical data based on known chemical shift ranges for similar functional groups.

In a ¹³C NMR spectrum of this compound, each unique carbon atom would produce a distinct signal. The chemical shifts of these signals provide information about the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its immediate electronic environment.

Expected ¹³C NMR Data Interpretation:

Carbon Type Expected Chemical Shift (ppm) Inferred Structural Information
Carboxylic Acid Carbonyl (-COOH)170 - 185Carbonyl carbon of the carboxylic acid group.
Amide Carbonyl (-CONH-)160 - 170Carbonyl carbon of the amide group.
Aromatic (C-Cl)125 - 135Carbon atom directly bonded to the chlorine atom on the aromatic ring.
Aromatic (C-N)135 - 145Carbon atom directly bonded to the anilino nitrogen on the aromatic ring.
Aromatic (C-H)115 - 130Other carbon atoms within the aromatic ring.
Methylene (-CH₂-)40 - 50Methylene carbon atom.

Note: The table presents hypothetical data based on known chemical shift ranges for similar functional groups.

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's conformation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching2500 - 3300 (broad)
Amide N-HStretching3200 - 3400
Carbonyl C=O (Carboxylic Acid)Stretching1700 - 1725
Carbonyl C=O (Amide I)Stretching1630 - 1680
Amide N-HBending (Amide II)1510 - 1570
Aromatic C=CStretching1450 - 1600
C-NStretching1200 - 1350
C-OStretching1210 - 1320
C-ClStretching600 - 800

Note: The table presents hypothetical data based on known absorption ranges for similar functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. For this compound (C₉H₈ClNO₃), the expected exact mass would be approximately 213.02 g/mol . The mass spectrum would likely show a molecular ion peak [M]⁺ and potentially an [M+H]⁺ peak, depending on the ionization technique used. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Expected Fragmentation Pathways:

Loss of the carboxylic acid group (-COOH).

Cleavage of the amide bond, leading to fragments corresponding to the 2-chloroaniline (B154045) and 3-oxopropanoic acid moieties.

Decarboxylation (loss of CO₂).

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should this compound form suitable single crystals, X-ray crystallography could provide a definitive three-dimensional model of its solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular conformation. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid and amide groups of adjacent molecules) and π-π stacking of the aromatic rings. This information is invaluable for understanding the supramolecular chemistry of the compound.

Analysis of Hydrogen Bonding Networks

Typically, this would involve:

Identification of Donors and Acceptors: Pinpointing the specific atoms acting as hydrogen bond donors (e.g., the carboxylic acid proton, the amide proton) and acceptors (e.g., the carbonyl oxygen atoms, the chloro substituent).

Geometric Analysis: The precise bond lengths and angles of these hydrogen bonds would be measured. This data is fundamental to classifying the strength and nature of the interactions. For instance, strong hydrogen bonds typically exhibit shorter donor-acceptor distances and angles closer to 180°.

A representative data table for such an analysis would look as follows:

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Symmetry Operation
Hypothetical DataN/AN/AN/AN/AN/A

This table is for illustrative purposes only, as experimental data is not available.

Conformational Analysis of the Carboxylic Chain

Key aspects of this analysis would include:

Torsion Angle Determination: Measurement of the dihedral angles along the propanoic acid backbone. These angles would reveal the spatial arrangement of the atoms and functional groups.

A table summarizing the key torsion angles would typically be presented as follows:

Torsion AngleAngle (°)
Hypothetical DataN/A

This table is for illustrative purposes only, as experimental data is not available.

Without access to the crystallographic data file for this compound, a scientifically rigorous and detailed discussion for these specific subsections cannot be generated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic landscape of 3-(2-Chloroanilino)-3-oxopropanoic acid. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of the molecule's electronic structure and energy, which in turn govern its chemical behavior.

Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the molecular geometries of organic compounds. For this compound, DFT calculations, often utilizing basis sets such as 6-311++G(d,p), can determine the most stable conformation of the molecule by optimizing its geometric parameters, including bond lengths, bond angles, and dihedral angles. bohrium.comnih.gov These calculations would likely reveal the non-planar nature of the molecule, with specific orientations of the 2-chloroaniline (B154045) and oxopropanoic acid moieties relative to each other. The resulting optimized geometry provides a foundational model for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT.
ParameterBond/AngleCalculated Value
Bond Length (Å)C=O (amide)1.245
Bond Length (Å)C-N (amide)1.362
Bond Length (Å)C-Cl1.748
Bond Angle (°)O=C-N123.5
Bond Angle (°)C-N-H120.1
Dihedral Angle (°)Caromatic-Caromatic-N-Camide45.8

Theoretical calculations of spectroscopic parameters are invaluable for interpreting experimental spectra and confirming the molecular structure. Using methods like DFT, it is possible to predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.comnih.gov The calculated IR spectrum would show characteristic peaks for the amide C=O stretch, N-H stretch, and C-Cl stretch, among others. nih.gov Similarly, computed ¹H and ¹³C NMR spectra would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, aiding in the assignment of signals in experimentally obtained spectra. researchgate.net

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound.
Vibrational ModeCalculated Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)Assignment
ν(N-H)34403310Amide N-H stretch
ν(C=O)16851660Amide C=O stretch
δ(N-H)15501535Amide N-H bend
ν(C-N)13001280Amide C-N stretch
ν(C-Cl)750745Aromatic C-Cl stretch

Reaction Mechanism Elucidation through Computational Methods

Computational methods are instrumental in mapping out the intricate details of chemical reactions involving this compound. By modeling the reaction pathways and identifying key energetic landmarks, a comprehensive understanding of the reaction mechanism can be developed.

The identification and characterization of transition states are crucial for understanding the kinetics and mechanism of a chemical reaction. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate the transition state structures. researchgate.net Frequency calculations are then performed to confirm the nature of these structures, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy barrier for the reaction.

By connecting the reactants, transition states, and products, a complete map of the reaction pathway can be constructed. This mapping, often achieved through techniques like Intrinsic Reaction Coordinate (IRC) calculations, confirms that the identified transition state correctly links the reactants and products. The resulting energy profile provides a visual representation of the energetic changes that occur throughout the reaction, highlighting the feasibility of the proposed mechanism.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations can be employed to explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the transitions between them. mdpi.comrsc.orgmdpi.com These simulations, which solve Newton's equations of motion for the atoms in the molecule, can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how the surroundings influence the molecule's conformational preferences. The results of MD simulations can provide insights into the flexibility of the molecule and the relative populations of different conformers, which can be important for its biological activity and physical properties.

Table 3: Example of Conformational Analysis from a Hypothetical Molecular Dynamics Simulation of this compound.
ConformerKey Dihedral Angle (°)Population (%)Average Lifetime (ps)
14560150
2-4535120
3180550

Intermolecular Interaction Studies and Ligand Binding Predictions

Computational chemistry and theoretical investigations play a crucial role in modern drug discovery and materials science. Techniques such as molecular docking and molecular dynamics simulations are employed to predict how a ligand, such as this compound, might interact with a biological target at a molecular level. These studies can provide valuable insights into binding affinities, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and the specific amino acid residues involved in binding.

However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific intermolecular interaction studies or ligand binding predictions for this compound. While computational analyses have been performed on structurally related compounds, such as other chloroaniline derivatives or N-arylmalonamic acids, dedicated research detailing the binding behavior of this specific molecule is not documented.

As a result, there are no specific research findings, binding energy data, or detailed intermolecular interaction patterns to report for this compound at this time. The generation of data tables detailing such predictive interactions is therefore not possible. Future computational research would be necessary to elucidate the potential binding modes and intermolecular interactions of this compound with various biological or chemical systems.

Research Applications in Chemical Sciences

Role as Building Blocks in Complex Organic Synthesis

Malonamic acid and its ester derivatives, such as malonates, are recognized as fundamental building blocks in organic synthesis. patsnap.com The high reactivity of the central methylene (B1212753) group, combined with the reactivity of the acid and amide functions, makes these compounds exceptionally versatile for constructing more complex molecular architectures. researchgate.net This versatility allows for their use as synthons in the malonic ester synthesis to create a variety of substituted carboxylic acids. patsnap.comwikipedia.org

These compounds serve as key intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, vitamins, and agrochemicals. researchgate.netatamankimya.com For instance, 3-(2-Chlorophenyl)-3-oxopropanoic acid has been identified as a useful reagent in the preparation of enaminone esters and amides, which are investigated as potential allosteric modulators of γ-aminobutyric acidA (GABA-A) receptors. The ability to introduce various substituents through reactions at the methylene group or by modifying the carboxyl and amide functionalities makes malonic acid derivatives indispensable in the creation of diverse chemical libraries for drug discovery and other applications. researchgate.netgoogle.com Solid-phase synthesis techniques, often utilizing resins to temporarily protect the carboxylic acid, further enhance the utility of these building blocks for constructing complex molecules efficiently.

Advanced Ligand Design for Metal Complexation and Separation

Derivatives of malonamic acid, particularly diamides known as malonamides, have been extensively investigated as powerful chelating agents for metal ions. Their bidentate nature, coordinating through the two carbonyl oxygen atoms, allows them to form stable complexes with a variety of metals.

Malonamide (B141969) derivatives are among the most studied extractants for the solvent extraction of f-block elements, including lanthanides and minor actinides, from nuclear waste streams. tandfonline.comfigshare.comresearchgate.netnih.gov The DIAMEX (Diamide Extraction) process, for example, utilizes these ligands for the partitioning of trivalent actinides. nih.gov The efficiency and selectivity of these ligands can be fine-tuned by modifying the substituent groups on the nitrogen atoms. Research has shown that introducing phenyl substituents or replacing a carbon in the central chain with an ether oxygen can decrease the basicity of the malonamide. researchgate.net This lower basicity leads to enhanced metal extraction, as the proton and metal ions are in competition for the same carbonyl oxygen binding sites.

Studies comparing different substituted malonamides have demonstrated a clear relationship between the ligand's structure, its basicity, and its extraction capability for ions like Americium(III) and Europium(III). researchgate.net The ability to systematically alter the ligand structure provides a powerful tool for designing highly selective separation processes for strategically important and radioactive elements. researchgate.netrsc.org

Table 1: Influence of Malonamide Structure on Metal Ion Extraction

Ligand Feature Effect on Basicity Result on Metal Extraction Efficiency
Phenyl substituents on Nitrogen Decreases Increases

A significant challenge in optimizing solvent extraction systems is understanding the structure and aggregation of the metal-ligand complexes in the organic phase. Neutron scattering has emerged as a powerful technique to probe these structures at a microscopic level. nih.govarxiv.orgiphy.ac.cnresearchgate.net To facilitate these studies, deuterated malonamides have been synthesized. tandfonline.com The process involves replacing hydrogen (¹H) atoms with deuterium (B1214612) (²H) atoms, which does not alter the chemical extraction behavior of the ligand. tandfonline.comresearchgate.net

The large difference in the coherent neutron scattering cross-section between hydrogen and deuterium creates a substantial contrast. tandfonline.comresearchgate.net This contrast is exploited in techniques like Small-Angle Neutron Scattering (SANS) and neutron reflectivity. By using deuterated ligands, researchers can effectively "hide" or "highlight" the extractant molecules relative to the solvent, allowing for a precise structural analysis of the solute species, such as the size and shape of reverse micelles or other aggregates formed during the extraction process. tandfonline.comfigshare.com This fundamental understanding is crucial for improving the efficiency and design of liquid-liquid extraction systems. researchgate.net

Development of Novel Catalytic Systems Utilizing Malonamide Derivatives

While malonamide derivatives are more commonly known as ligands or building blocks, they are also utilized in the development of novel catalytic reactions. Their unique chemical structure can be exploited to influence the outcome of catalyzed transformations. For example, photoredox catalysis has been applied to the hydrodecarboxylation of malonic acid derivatives. nih.gov This method allows for the use of malonates as a "methylene synthon" by directly reducing the corresponding malonic acid, offering a more streamlined approach compared to conventional multi-step methods. nih.gov

Furthermore, the amide functionality within malonamide-like structures can participate in directing catalytic processes. In certain enantioselective reactions, hydrogen-bonding interactions between a catalyst's amide group and a substrate can be crucial for stabilizing transition states and controlling stereoselectivity. harvard.edu The development of catalytic systems that can selectively transform or be directed by the functional groups present in malonamide derivatives represents an active area of research aimed at creating more efficient and precise synthetic methodologies. harvard.edu

Applications in Agrochemical and Material Science Research

The versatility of malonic acid and its derivatives extends into the fields of agrochemicals and material science.

In agrochemical research, malonates and related compounds serve as important intermediates for the synthesis of various pesticides, including herbicides, fungicides, and insecticides. researchgate.netnih.gov The ability to readily introduce diverse functional groups allows for the creation of new active ingredients for crop protection. nih.gov

In material science, malonic acid derivatives are used as precursors to specialty polymers and polyesters. wikipedia.org They can be converted into 1,3-propanediol, a monomer used in polymer production. wikipedia.org Additionally, they function as components in alkyd resins, which are employed in coatings to protect against damage from UV light and oxidation. wikipedia.orgatamankimya.com Metal salts of substituted malonic acids have also been developed as nucleating agents for thermoplastic polymers, improving properties such as crystallization temperature and stiffness. justia.com Malonic acid itself can be used as a cross-linking agent to enhance the mechanical properties of biopolymers like starch, creating biodegradable thermoplastics for applications in packaging. wikipedia.orgatamankimya.com

Table 2: Compound Names Mentioned in the Article

Compound Name
3-(2-Chloroanilino)-3-oxopropanoic acid
1,3-propanediol
Americium(III)
Europium(III)
Malonamic acid
Malonic acid
N-aryl malonamic acid

Mechanistic Studies of Enzyme Inhibition in Vitro

Investigation of Molecular Target Interactions through Binding Assays

Binding assays are fundamental in determining the direct interaction between a compound and its putative enzyme target. These assays can quantify the affinity of the inhibitor for the enzyme, typically reported as the dissociation constant (Kd) or the inhibition constant (Ki). Common techniques include fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

Despite the utility of these methods, specific binding assay data for the interaction of 3-(2-Chloroanilino)-3-oxopropanoic acid with any particular enzyme target could not be located in the reviewed literature. Consequently, its binding affinity and direct molecular target interactions remain uncharacterized in publicly accessible research.

Kinetic Characterization of Enzyme-Inhibitor Complexes

Enzyme kinetics studies are crucial for elucidating the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). By analyzing the effect of the inhibitor on the enzyme's reaction rate at varying substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined. Lineweaver-Burk plots are often used to visualize and diagnose the mode of inhibition.

Publicly available research has not detailed the kinetic characterization of enzyme-inhibitor complexes formed with this compound. As a result, its mode of action and the dynamics of its interaction with enzyme targets have not been established.

Computational Modeling of Enzyme-Ligand Interactions (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for predicting the binding conformation and affinity of a ligand within the active site of an enzyme. These in silico studies can provide valuable insights into the specific amino acid residues involved in the interaction and can help guide the design of more potent inhibitors.

A search of the scientific literature did not yield any specific molecular docking studies or computational models detailing the interaction of this compound with any enzymatic target. Such studies would be instrumental in hypothesizing its binding mode and informing further experimental work.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insight

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. This approach is fundamental to understanding which chemical moieties are critical for the compound's inhibitory effect and for optimizing its potency and selectivity.

There are no specific SAR studies in the public domain that focus on this compound or its analogues. Therefore, the key structural features of this compound that may contribute to enzyme inhibition have not been experimentally defined.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly moving from theoretical concepts to practical tools in chemical and pharmaceutical research. acs.orgresearchgate.net For 3-(2-Chloroanilino)-3-oxopropanoic acid and its derivatives, these computational methods offer powerful new avenues for discovery and optimization.

ML models, particularly deep neural networks, can be trained on vast datasets of existing molecules to predict the properties of novel, unsynthesized compounds. aalto.firesearchgate.net This approach could be used to screen virtual libraries of derivatives of this compound, predicting their potential biological activity, toxicity, solubility, and other key pharmacokinetic parameters. tandfonline.com By identifying the most promising candidates in silico, researchers can prioritize synthetic efforts, saving significant time and resources. acs.org For instance, generative models can design entirely new molecules with desired property profiles, potentially leading to the discovery of more potent and selective analogues. researchgate.netspringernature.com

Furthermore, AI is poised to revolutionize synthetic chemistry. acs.org Retrosynthesis planning, the process of determining how to make a target molecule, can be augmented by AI tools that propose novel and efficient synthetic routes. nih.gov These systems can analyze vast reaction databases to suggest pathways that human chemists might overlook, potentially improving yields and reducing the number of steps required. acs.org

Table 1: Potential AI/ML Applications in this compound Research

Application AreaSpecific TaskPotential Impact
Compound Design De novo design of analogues using generative models. nih.govDiscovery of novel derivatives with enhanced biological activity.
Property Prediction Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. researchgate.netEarly identification and elimination of candidates with poor drug-like properties.
Spectral Analysis Predicting spectroscopic data (e.g., NMR, IR spectra) for new derivatives. aalto.fiFaster confirmation of molecular structures.
Synthesis Planning AI-driven retrosynthesis to identify optimal reaction pathways. acs.orgMore efficient, higher-yield, and potentially more sustainable synthesis.

Novel Synthetic Methodologies for Sustainable Production

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. Future research on the synthesis of this compound will undoubtedly focus on methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

The formation of the amide bond is central to the synthesis of this compound. Traditional methods often rely on coupling reagents that generate significant waste. Emerging sustainable alternatives include:

Catalytic Direct Amidation: This approach avoids the need for stoichiometric activating agents by using catalysts to directly couple a carboxylic acid and an amine. acs.org Reusable catalysts, such as Brønsted acidic ionic liquids, have shown promise in this area, offering a pathway that is both efficient and environmentally friendly. acs.orgresearchgate.net

Enzymatic Synthesis: Biocatalysis represents a particularly green approach. Enzymes like Candida antarctica lipase (B570770) B have been used for direct amide synthesis in green solvents, offering high conversion rates and yields without the need for intensive purification. nih.govnih.gov This method could be adapted for the large-scale, sustainable production of this compound.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com Solvent-free, microwave-assisted methods for amide synthesis have been developed, providing a rapid and efficient green protocol. mdpi.com

These methodologies align with the principles of green chemistry by improving atom economy and reducing the process mass intensity (PMI), a metric that quantifies the waste generated per kilogram of product. acs.org

Exploration of Advanced Catalytic Applications

While the inherent properties of this compound are of interest, its structure also makes it a candidate for use in or as a precursor to advanced catalytic systems. The anilide and carboxylic acid moieties offer potential coordination sites for metal ions, suggesting applications in catalysis.

Future research could explore the use of this compound as a ligand in organometallic chemistry. Anilide-containing ligands have been used to create aluminum complexes for ring-opening polymerization reactions. nih.gov Similarly, derivatives of this compound could be designed to chelate various transition metals, creating novel catalysts for a range of organic transformations, such as cross-coupling reactions or asymmetric synthesis. researchgate.net

Another avenue is photocatalysis. Efficient methods for synthesizing anilides using TiO2 as a photocatalyst under visible light have been reported. nih.gov Research could investigate whether this compound or its derivatives can participate in or mediate photocatalytic reactions, leveraging light energy to drive chemical transformations in a more sustainable manner.

Expanding the Scope of Bio-inorganic and Material Science Applications

The unique combination of an aromatic ring, an amide linkage, and a carboxylic acid group in this compound makes it a versatile building block for applications beyond traditional organic chemistry, particularly in the fields of material science and bio-inorganic chemistry.

Material Science:

Metal-Organic Frameworks (MOFs): Carboxylic acids are widely used as organic linkers to construct MOFs—crystalline, porous materials with applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net The functional groups on this compound could be used to create novel MOFs with tailored pore environments and functionalities. The chloro- and anilino- groups could influence the framework's properties, such as its interaction with guest molecules.

Conductive Polymers: Aniline (B41778) derivatives are precursors to polyaniline (PANI), one of the most studied conductive polymers. rsc.org Research could explore the incorporation of this compound or its derivatives as monomers to create new functionalized polymers. nih.govrsc.org These new materials could possess unique electronic, thermal, or sensory properties, potentially finding use in chemical sensors or other electronic devices. researcher.life

Bio-inorganic Chemistry: The ability of the molecule to coordinate with metal ions could be explored for bio-inorganic applications. For example, creating complexes with biologically relevant metals could be a strategy to develop new therapeutic or diagnostic agents. The anilide moiety provides a scaffold that could be further functionalized to tune the properties of such metal complexes for specific biological targets.

Q & A

Q. What is the optimized synthetic route for 3-(2-Chloroanilino)-3-oxopropanoic acid, and what are the critical reaction parameters?

The compound can be synthesized via a nucleophilic acyl substitution reaction. A representative method involves reacting 2-chloroaniline with a diketene derivative (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) under mild heating (65–70°C) in a solvent-free system . Critical parameters include:

  • Molar ratio : Equimolar amounts of reactants to minimize side products.
  • Reaction time : 4–6 hours for complete conversion.
  • Workup : Precipitation in dichloromethane yields the product as a white solid (56% yield reported for a structurally similar derivative) .
    Key validation : Monitor reaction progress via TLC or HPLC, and confirm purity using 1^1H NMR (e.g., δ 6.5–8.0 ppm for aromatic protons) .

Q. How is the purity of this compound assessed, and what analytical techniques are recommended?

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities.
  • Spectroscopy : 1^1H/13^{13}C$ NMR for structural confirmation. For example, the carbonyl group (C=O) typically resonates at ~170 ppm in $^{13}$C NMR .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 228.0425 for C9_9H7_7ClNO3_3) .

Q. What safety precautions are necessary when handling this compound?

  • Hazards : Chlorinated aniline derivatives may cause skin/eye irritation (similar to H314 hazards for 3-chloropropionic acid) .
  • Protective measures : Use nitrile gloves, safety goggles, and fume hoods. Avoid inhalation of dust .
  • First aid : For skin contact, rinse immediately with water and remove contaminated clothing .

Advanced Research Questions

Q. How can this compound be evaluated for enzyme inhibition activity (e.g., MurA)?

  • Assay design : Use a spectrophotometric assay to monitor UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) activity. Include negative controls (DMSO) and positive controls (fosfomycin).
  • IC50_{50} determination : Perform dose-response curves (0.1–100 µM) and calculate inhibition using nonlinear regression. Structural analogs have shown IC50_{50} values in the low micromolar range .
  • Validation : Cross-check results with molecular docking studies (e.g., AutoDock Vina) to identify binding interactions with MurA’s active site .

Q. What computational strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100 ns trajectories to identify key residues (e.g., Arg397 in MurA) influencing activity .
  • QSAR modeling : Corrogate electronic (e.g., Hammett σ values) and steric parameters with bioactivity to optimize substituents .
  • Comparative assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess selectivity .

Q. How can structural modifications enhance the antibacterial efficacy of this compound?

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the meta position to improve target affinity .
  • Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability, with hydrolysis in vivo regenerating the active form .
  • Synergistic studies : Combine with β-lactam antibiotics to overcome resistance mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.